Cosmomycin B'

Beschreibung

Classification within Anthracycline Antibiotics

Cosmomycin B is classified as an anthracycline antibiotic. nih.gov Anthracyclines are a well-established class of chemotherapeutic agents used in the treatment of various cancers, including leukemias, lymphomas, and several solid tumors. wikipedia.org This group of natural compounds is produced by actinobacteria, with the first members, daunorubicin (B1662515) and doxorubicin, isolated from Streptomyces peucetius. wikipedia.orgnih.gov

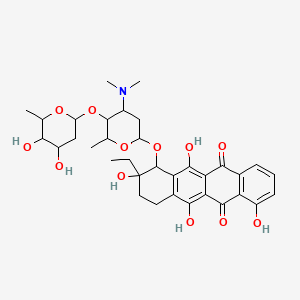

Structurally, anthracyclines are characterized by a tetracyclic aglycone skeleton known as a 7,8,9,10-tetrahydrotetracene-5,12-quinone, which is attached to one or more sugar moieties. nih.govresearchgate.net They belong to the polyketide type II family of natural products. nih.gov Cosmomycin B is part of a series of related cosmomycin compounds (A, A', B', C, and D) that are also classified as anthracyclines. nih.gov These compounds are produced by the bacterium Streptomyces olindensis. nih.govnih.gov The specific arrangement and number of sugar chains attached to the aglycone core can vary between different anthracyclines, influencing their biological activity. researchgate.net The structural analysis of cosmomycins, including Cosmomycin B, has been facilitated by techniques such as field desorption tandem mass spectrometry. nih.gov

Overview of Biomedical Research Significance of Cosmomycin B as a Natural Product

As a natural product, Cosmomycin B holds significance in biomedical research primarily due to the established antitumor properties of the anthracycline class. wikipedia.orgnih.gov Natural products, which are substances derived from sources like microorganisms, plants, and marine organisms, are a foundational source for drug discovery. nih.gov The research interest in anthracyclines is driven by their mechanism of action as DNA intercalating agents, which disrupts DNA replication and repair in cancer cells. nih.gov

The study of cosmomycins contributes to a deeper understanding of anthracycline chemistry and biology. Research on related compounds like Cosmomycin D has demonstrated the ability of these molecules to bind to double-stranded DNA, a key interaction for their cytotoxic effects. nih.gov Investigating specific members of the cosmomycin family, such as Cosmomycin B, allows scientists to explore structure-activity relationships within this subclass of anthracyclines. Understanding how variations in the sugar moieties or the aglycone structure affect DNA binding and biological activity is crucial for the potential design of new therapeutic agents with improved efficacy or reduced side effects. wikipedia.orgresearchgate.net The producing organism, Streptomyces olindensis, is also a subject of study to understand the self-resistance mechanisms that protect it from the toxic effects of the antibiotics it synthesizes. nih.gov

Eigenschaften

IUPAC Name |

10-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO12/c1-6-34(43)11-10-17-24(31(42)26-25(29(17)40)30(41)23-16(28(26)39)8-7-9-19(23)36)33(34)47-21-12-18(35(4)5)32(15(3)45-21)46-22-13-20(37)27(38)14(2)44-22/h7-9,14-15,18,20-22,27,32-33,36-38,40,42-43H,6,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXXPKFTDQISCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)O)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908436 | |

| Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103470-57-1 | |

| Record name | Cosmomycin B' | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery, Isolation, and Producing Organisms of Cosmomycin B

Historical Context of Cosmomycin B Discovery

The journey of discovering compounds like Cosmomycin B is part of a broader scientific endeavor to identify novel therapeutic agents from microbial sources. Early research in the mid-20th century focused on screening microorganisms for antibiotic and antitumor activities. Cosmomycin B, along with related compounds such as Cosmomycins A, C, and D, were identified as potent differentiation inducers for Friend leukemia cells tandfonline.comoup.comtandfonline.com. These findings emerged from extensive screening programs involving numerous Streptomyces culture fluids, aiming to uncover substances with selective toxicity for potential antitumor applications tandfonline.com. The initial identification and characterization of Cosmomycin B and its congeners were reported in the context of their ability to induce hemoglobin biosynthesis in Friend cells, distinguishing them from other known anthracyclines like adriamycin and daunomycin tandfonline.comoup.comtandfonline.com.

Isolation Methodologies from Microbial Sources

The isolation of Cosmomycin B from microbial cultures typically involves a series of biochemical and chromatographic techniques. Following fermentation, the compound is often found in both the mycelium and the culture fluid tandfonline.com. Extraction procedures commonly utilize solvent systems, such as chloroform-methanol mixtures, to recover the anthracyclines tandfonline.com. Subsequent purification relies on chromatographic methods, including thin-layer chromatography (TLC) on silica (B1680970) gel, and high-performance liquid chromatography (HPLC) tandfonline.comnih.govmdpi.com. These methods are essential for separating Cosmomycin B from other structurally similar compounds and cellular components, enabling its characterization and study tandfonline.comnih.gov.

Characterization of Streptomyces Species as Producers of Cosmomycin B and Related Analogs

The production of Cosmomycin B is primarily attributed to various species within the Streptomyces genus. These bacteria are distributed across diverse environments, and their association with different ecological niches has led to the identification of numerous Cosmomycin B-producing strains.

Streptomyces cosmosus nov. sp. as a Producer

A significant early discovery identified Streptomyces cosmosus nov. sp. as a producer of Cosmomycins A, B, C, and D tandfonline.comoup.comtandfonline.com. This novel species was named Streptomyces cosmosus due to a soluble, cosmos-colored pigment it produces tandfonline.com. The taxonomic study of the strain designated No. 518, which led to the identification of S. cosmosus, involved detailed morphological, cultural, and physiological characterizations, comparing its features to established Streptomyces species tandfonline.com. The production of these compounds by S. cosmosus was observed in both the mycelium and culture fluids, with maximum activity often detected after a few days of fermentation when the culture broth turned reddish-purple tandfonline.com.

Streptomyces olindensis and its Role in Cosmomycin Production

Streptomyces olindensis is another key organism identified as a producer of cosmomycin compounds, particularly Cosmomycin D, and by extension, related analogs like Cosmomycin B vulcanchem.comnih.govnaturalproducts.netresearchgate.netigem.wikifrontiersin.org. This species, originally isolated from a Brazilian soil sample, has been the subject of extensive research, including genome sequencing efforts to elucidate its biosynthetic capabilities nih.govfrontiersin.org. The genome of S. olindensis DAUFPE 5622 contains a cosmomycin biosynthetic gene cluster, approximately 40 kb in length, comprising 42 predicted genes nih.gov. Studies on S. olindensis have also explored its resistance mechanisms to self-produced metabolites, such as Cosmomycin D, identifying strategies like ABC transporters and mycothiol (B1677580) peroxidase activity vulcanchem.com. Furthermore, research into metabolic flux analysis for optimizing Cosmomycin production in S. olindensis ICB20 has highlighted correlations between fatty acid synthesis and the cosmomycin pathway, suggesting potential avenues for yield improvement igem.wiki.

Streptomyces sp. SCSIO 1666 and Other Marine-Derived Strains as Producers

Marine environments have emerged as rich sources for discovering novel Streptomyces strains with the capacity to produce Cosmomycin B and its analogs vulcanchem.comencyclopedia.pubnih.govresearchgate.netnih.govresearchgate.netresearchgate.netacs.org. Streptomyces sp. SCSIO 1666, a marine-derived strain, has been identified as a producer of Cosmomycins A and B, among other related compounds like cytorhodins and iremycin (B1203329) nih.govresearchgate.net. These C-7 reduced metabolites, including Cosmomycin B, produced by S. sp. SCSIO 1666, exhibit reduced antimicrobial activity but comparable cytotoxicity relative to their C-7 glycosylated counterparts nih.govresearchgate.net. Research has also documented Streptomyces species associated with intertidal marine macroalgae and deep-sea coral reef invertebrates as producers of anthracyclines, including Cosmomycin B vulcanchem.comencyclopedia.pubresearchgate.net. For instance, Streptomyces cyaneofuscatus M-27, isolated from marine brown macroalgae, was found to produce daunomycin and Cosmomycin B encyclopedia.pub. The broad ecological distribution of these producers, from coastal zones to deep-sea ecosystems, underscores their adaptability and persistent capacity to synthesize these complex secondary metabolites vulcanchem.com.

Production Optimization Strategies for Cosmomycin B

Optimizing the production of Cosmomycin B involves various fermentation and genetic strategies. Research has investigated the influence of media composition and fermentation conditions on yield, with some studies suggesting that incorporating precursors like malonate could enhance production by increasing Acetyl-CoA availability, without compromising essential microbial pathways igem.wiki. Furthermore, the identification and characterization of biosynthetic gene clusters (BGCs) for cosmomycin have opened avenues for genetic engineering and heterologous expression to improve yields or generate novel analogs vulcanchem.comnih.govnih.govresearchgate.netacs.orgnih.govresearchgate.net. Techniques such as Transformation-Associated Recombination (TAR) cloning have been instrumental in capturing and expressing cosmomycin BGCs from marine Streptomyces strains, facilitating further study and potential biotechnological applications researchgate.netacs.orgnih.gov. Studies have also explored the impact of genetic modifications, such as the disruption of specific genes, on metabolite production, noting that while some modifications can increase yields, others might decrease them, as seen with cosmomycins in certain Streptomyces strains mdpi.com.

Biosynthesis and Genetic Determinants of Cosmomycin B

General Biosynthetic Pathway of Anthracyclines and Cosmomycins

The biosynthesis of anthracyclines, including cosmomycins, is a multi-step process that can be broadly divided into three main stages: the formation of the polyketide aglycone, the synthesis of deoxysugar units, and the subsequent glycosylation of the aglycone. researchgate.netmdpi.com The process begins with the assembly of the polyaromatic aglycone via the type II polyketide synthase (PKS) pathway. mdpi.comacs.org This involves the condensation of a starter unit, typically propionyl-CoA, with several malonyl-CoA extender units to form a poly-β-keto chain. nih.govacs.org This linear chain then undergoes a series of cyclization and aromatization reactions to form the characteristic four-ringed 7,8,9,10-tetrahydro-5,12-naphthacenequinone skeleton. nih.gov

A key intermediate in the biosynthesis of many anthracyclines is aklavinone. nih.gov Subsequent tailoring reactions, such as hydroxylations, modify this core structure. nih.govgoogle.com Concurrently, deoxysugars are synthesized from primary metabolites like D-glucose-1-phosphate. mdpi.comacs.org These sugar moieties are then attached to the aglycone at specific positions, most commonly at C-7 and sometimes at C-10, by glycosyltransferases. nih.govfrontiersin.org The nature and number of these sugar chains are critical for the biological activity of the final anthracycline molecule. frontiersin.org Cosmomycins are distinguished by the presence of trisaccharide chains at both the C-7 and C-10 positions of the aglycone. nih.govbvsalud.orgnih.govresearchgate.net

Identification and Characterization of the Cosmomycin Biosynthetic Gene Cluster (BGC)

The set of genes responsible for producing Cosmomycin B is organized into a contiguous region on the chromosome known as a biosynthetic gene cluster (BGC).

The cosmomycin BGC has been identified and characterized in several Streptomyces strains, including Streptomyces olindensis, Streptomyces sp. CNT-302, and Streptomyces sp. CNS-615. nih.govsecondarymetabolites.org In S. olindensis, a 14-kb chromosomal region containing 13 genes involved in cosmomycin biosynthesis has been sequenced. nih.govnih.govresearchgate.netsecondarymetabolites.org Another study successfully captured a 54 kb BGC from Streptomyces sp. CNT-302 using transformation-associated recombination (TAR) cloning. nih.gov The MIBiG database reports a cosmomycin D BGC from S. olindensis spanning 41,943 nucleotides. secondarymetabolites.org

Enzymatic Steps and Key Biosynthetic Enzymes in Cosmomycin B Production

The synthesis of Cosmomycin B is orchestrated by a suite of specialized enzymes encoded within the BGC.

The formation of the cosmomycin aglycone is initiated by a type II polyketide synthase (PKS) complex. nih.govmdpi.com This complex is a multi-enzyme system that catalyzes the iterative condensation of a starter unit with extender units. ucsc.edurasmusfrandsen.dk In the cosmomycin BGC of S. olindensis, the genes cosB (ketoacyl synthase α) and cosC (ketoacyl synthase β) encode the minimal PKS responsible for assembling the 20-carbon polyketide backbone. nih.govresearchgate.net The PKS from Streptomyces sp. CNT-302 shares high identity with known cosmomycin ketosynthase (KS) and chain length factor (CLF) subunits. nih.gov This initial polyketide chain then undergoes a series of modifications, including cyclizations and aromatizations, to yield the final tetracyclic aglycone structure. acs.org

A distinctive feature of cosmomycins is their glycosylation pattern, which involves two trisaccharide chains attached to the aglycone. nih.govbvsalud.orgnih.govresearchgate.net This process is catalyzed by specific glycosyltransferases (GTs). sigmaaldrich.com In the S. olindensis cosmomycin BGC, two key glycosyltransferase genes, cosG and cosK, have been identified and characterized. nih.govfrontiersin.orgbvsalud.orgnih.govresearchgate.net

CosG is responsible for transferring the first sugar, L-rhodosamine, to the aglycone. nih.gov Inactivation of cosG results in the accumulation of a derivative lacking the L-rhodosamine moiety, highlighting its crucial role in initiating glycosylation. nih.gov

CosK is a more flexible glycosyltransferase that adds the second deoxysugar to the growing sugar chains. nih.gov It shows flexibility with respect to the sugar donor, being able to incorporate either 2-deoxy-L-fucose or L-rhodinose. nih.gov This flexibility of CosK is a key factor contributing to the structural diversity observed in the trisaccharide chains of different cosmomycin analogs. nih.gov Studies have shown that both CosG and CosK are capable of transferring deoxysugars to both the C-7 and C-10 positions of the aglycone. nih.govbvsalud.orgnih.govresearchgate.net

Tables

Table 1: Key Genes in the Cosmomycin B Biosynthetic Gene Cluster and their Functions

| Gene | Encoded Protein/Function | Organism | Reference |

|---|---|---|---|

| cosB | Ketoacyl synthase α (PKS) | Streptomyces olindensis | nih.govresearchgate.net |

| cosC | Ketoacyl synthase β (PKS) | Streptomyces olindensis | nih.govresearchgate.net |

| cosG | Glycosyltransferase (transfers L-rhodosamine) | Streptomyces olindensis | nih.govfrontiersin.orgnih.govresearchgate.net |

| cosK | Flexible Glycosyltransferase (transfers second deoxysugar) | Streptomyces olindensis | nih.govfrontiersin.orgnih.govresearchgate.net |

| cosM, cosL, cosT, cosH | NDP-deoxysugar biosynthesis enzymes | Streptomyces olindensis | nih.gov |

Table 2: Comparison of Cosmomycin BGCs

| Strain | BGC Size (approx.) | Key Features/Homology | Reference |

|---|---|---|---|

| Streptomyces olindensis | 14 kb / 42 kb | Contains key PKS (cosB, cosC) and glycosyltransferase (cosG, cosK) genes. | nih.govsecondarymetabolites.orgsecondarymetabolites.org |

| Streptomyces sp. CNT-302 | 54 kb | >90% amino acid similarity to other cosmomycin BGCs. Homology with S. olindensis BGC is mainly in the first 40 kb. | nih.govresearchgate.net |

| Streptomyces sp. CNS-615 | Not specified | >90% amino acid similarity to other cosmomycin BGCs. | nih.govresearchgate.net |

Reductases (e.g., CytA) and Other Tailoring Enzymes

The structural maturation of the cosmomycin polyketide backbone into its final, biologically active form is orchestrated by a suite of tailoring enzymes. These enzymes introduce specific chemical modifications, including reductions and glycosylations, which are critical for the compound's properties.

A key enzyme family in this process is the reductases. For instance, the reductase CytA, identified in the cytorhodin biosynthetic pathway, is responsible for the C-7 reduction of the anthracycline scaffold. researchgate.netnih.gov This is significant because the cosmomycin gene cluster (cos) shares a high degree of similarity (over 80% amino acid identity) with the cytorhodin cluster (cyt). nih.govresearchgate.net This suggests that a homologous reductase in the cosmomycin pathway performs a similar function, converting C-7 glycosylated intermediates into their C-7 deoxy forms, such as Cosmomycin A and B. researchgate.netresearchgate.netresearchgate.net This reduction is catalyzed under anaerobic conditions and is considered a self-resistance mechanism for the producing organism, as the C-7 reduced forms exhibit less antimicrobial activity. nih.govresearchgate.net

Beyond reductases, other tailoring enzymes play crucial roles. The cosmomycin biosynthetic gene cluster (BGC) from Streptomyces olindensis and other strains contains genes for a variety of these enzymes. nih.govnih.gov Key enzymes and their functions are detailed in the table below.

| Gene | Proposed Enzyme Function | Role in Biosynthesis |

| CosX | Anthrone oxygenase | Involved in the formation of the quinone ring. researchgate.net |

| CosK | Glycosyltransferase | Adds the second deoxysugar (2-deoxy-L-fucose or L-rhodinose) to the trisaccharide chains. nih.gov |

| Other GTs | Glycosyltransferases | The presence of three distinct glycosyltransferase genes in the BGC highlights the complex glycosylation biochemistry required to build the two trisaccharide chains. researchgate.netnih.gov |

These enzymes, along with ketoreductases, aromatases, and cyclases that form the initial polyketide-derived aglycone, work in a coordinated fashion to assemble the final Cosmomycin B molecule. researchgate.net

Role of NDP-Deoxysugar Biosynthesis Enzymes

Cosmomycins feature two trisaccharide chains which can be composed of deoxysugars like L-rhodosamine, 2-deoxy-L-fucose, and L-rhodinose. nih.govresearchgate.net The enzymatic machinery required to produce these sugars from common carbohydrate precursors is encoded within the gene cluster. Analysis of the S. olindensis cluster has identified several key genes. nih.govresearchgate.net

| Gene | Homology/Enzyme Family | Proposed Function in Deoxysugar Biosynthesis |

| CosH | NDP-hexose 4,6-dehydratase | Catalyzes the second step in the biosynthesis of deoxysugars. nih.govresearchgate.net |

| CosL | 3,5-epimerase | Converts the D-form sugar intermediate into the required L-form, as all cosmomycin sugars are L-sugars. nih.govresearchgate.net |

| CosM | 4-ketoreductase | Typically carries out the final reduction step in the deoxysugar synthesis pathway. nih.govresearchgate.net |

| CosT | Deoxysugar biosynthesis enzyme | Precise function part of the overall pathway to generate the necessary NDP-sugars. nih.govresearchgate.net |

The coordinated action of these enzymes provides the specific NDP-sugar substrates required by the glycosyltransferases (like CosK) to build the complex glycan moieties of Cosmomycin B. nih.gov

Genetic Engineering and Heterologous Expression of Cosmomycin BGCs

Advances in genetic engineering have provided powerful tools to study and manipulate the biosynthesis of complex natural products like cosmomycin. These techniques allow for the capture of entire biosynthetic gene clusters (BGCs) and their expression in more tractable host organisms.

Transformation-Associated Recombination (TAR) Cloning Methodologies for BGC Capture

Transformation-Associated Recombination (TAR) cloning in Saccharomyces cerevisiae (yeast) has proven to be a highly effective method for capturing large DNA fragments, including entire BGCs, directly from genomic DNA. researchgate.netnih.gov This technique has been successfully applied to the cosmomycin BGC. researchgate.netoup.com

Researchers have streamlined the TAR cloning process by using synthetic DNA gene blocks as capture arms instead of relying on PCR amplification. nih.govacs.org Using this optimized method, a 54 kb orphan BGC encoding a type II polyketide synthase with high homology to the cosmomycin cluster was captured from the marine bacterium Streptomyces sp. CNT-302. nih.govresearchgate.net The captured BGC, housed in a shuttle vector (pCAP01-COS), was then successfully expressed in the heterologous host Streptomyces coelicolor M512. nih.gov This not only activated a silent gene cluster but also led to the production of known cosmomycins and new analogues, demonstrating the power of TAR cloning for gene cluster characterization and natural product discovery. nih.govacs.org

Synthetic Biology Approaches for BGC Manipulation

The successful capture of the entire cosmomycin BGC opens the door for its manipulation using a variety of synthetic biology tools. nih.gov These approaches aim to modify the BGC to produce novel derivatives or improve yields. oup.comfrontiersin.org

Whole pathway capture via TAR facilitates the straightforward manipulation of the biosynthetic machinery. nih.gov For the cosmomycin series, where the carbohydrate moieties are crucial for activity, "glycorandomization" engineering processes are a promising strategy. nih.gov This could involve swapping or modifying the NDP-deoxysugar biosynthesis genes or the glycosyltransferases to attach different sugars to the aglycone, potentially creating analogues with improved efficacy. nih.gov

More broadly, the field of synthetic biology offers a toolkit for BGC refactoring that could be applied to cosmomycin. This includes:

Promoter Engineering : Replacing native promoters with a library of well-characterized constitutive or inducible promoters to fine-tune gene expression levels. oup.comfrontiersin.org

Gene Deletion and Insertion : Using yeast-mediated homologous recombination or CRISPR/Cas9-based systems to knock out specific tailoring enzymes or insert new ones. oup.com

Pathway Rearrangement : Altering the order of genes within the cluster to investigate their functional interactions. oup.com

These synthetic biology strategies, combined with heterologous expression, provide a powerful platform for engineering novel cosmomycin analogues that would be difficult to access through traditional methods. nih.govoup.com

Metabolic Precursors and Flux Analysis in Cosmomycin B Biosynthesis

Correlation with Fatty Acid Synthesis Pathways

The biosynthesis of the cosmomycin polyketide backbone is intrinsically linked to primary metabolism, specifically the fatty acid synthesis (FAS) pathway. plos.org Both pathways utilize the same fundamental building blocks derived from central carbon metabolism.

The biosynthesis of the C-21 poly-β-keto backbone of cosmomycin is initiated by a propionyl-CoA starter unit and extended through the sequential addition of nine malonyl-CoA units. researchgate.net Malonyl-CoA is a key metabolite that serves as the primary chain extender in both type II polyketide synthesis and fatty acid synthesis. researchgate.net It is generated from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). researchgate.netnih.gov

This shared reliance on precursors creates a direct metabolic link and a potential competition for resources between the primary FAS pathway (essential for cell membrane biogenesis) and the secondary cosmomycin pathway. The expression of the cosmomycin BGC in a heterologous host can therefore have wide-ranging effects on the host's metabolic network. oup.com Furthermore, the availability of specific starter units can influence the final product. For example, when the cosmomycin BGC was expressed heterologously, the canonical propionyl-CoA starter unit was sometimes replaced with acetate (B1210297) (from acetyl-CoA), leading to the production of a novel 13-desmethyl analogue. nih.gov This highlights the direct influence of the host's primary metabolic pools on the secondary metabolite output.

Molecular Mechanisms of Action of Cosmomycin B and Analogs

DNA Intercalation and Topoisomerase II Inhibition by Cosmomycin B

A primary mechanism of action for Cosmomycin B, a member of the anthracycline family of antibiotics, is its ability to intercalate into DNA and inhibit the function of topoisomerase II. vulcanchem.com This dual action is a hallmark of many clinically significant anticancer agents.

Cosmomycin B's structure, characterized by a tetracyclic ring system, allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. vulcanchem.comresearchgate.net This physical insertion causes a distortion in the DNA structure, which can interfere with the processes of DNA replication and transcription. The molecule possesses multiple hydroxyl groups that can form hydrogen bonds, and a quinone functionality that allows for redox chemistry. Additionally, a dimethylamino group on one of the sugar residues provides a basic center that may facilitate interaction with the negatively charged phosphate (B84403) backbone of DNA.

The sugar moieties attached to the aglycone core of Cosmomycin B play a crucial role in its DNA binding. The nature and arrangement of these sugars can influence the stability and specificity of the DNA-drug complex. researchgate.net For instance, the presence of an N,N-dimethylated aminosugar is considered critical for its interaction with DNA. While detailed crystallographic data for a Cosmomycin B-DNA complex is not available, studies on related anthracyclines like daunorubicin (B1662515) have provided insights into how these molecules recognize and bind to specific DNA sequences, often showing a preference for G-C rich regions. pnas.org The sugar portion of the molecule typically resides in the minor groove of the DNA, while the flat aromatic core intercalates between the base pairs. researchgate.net

Topoisomerase II is an essential enzyme that resolves topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break. nih.govfrontiersin.orgebi.ac.uk This process is vital for DNA replication, transcription, and chromosome segregation during mitosis. ebi.ac.uk Cosmomycin B, like other anthracyclines, acts as a topoisomerase II poison. vulcanchem.combiomedpharmajournal.orgmdpi.com It does not inhibit the enzyme's catalytic activity directly but rather stabilizes the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the 5' ends of the broken DNA. researchgate.netbiomedpharmajournal.org

By stabilizing this complex, Cosmomycin B prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. biomedpharmajournal.orgmdpi.com These persistent breaks are recognized by the cell as DNA damage, which can trigger a cascade of events leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). biomedpharmajournal.org The ability of Cosmomycin B to promote topoisomerase II-dependent DNA cleavage is a key contributor to its cytotoxic effects against cancer cells. vulcanchem.comnih.gov

Modulation of Intracellular Signaling Pathways by Cosmomycin B Analogs

Beyond direct DNA interaction, analogs of Cosmomycin B have been shown to modulate critical intracellular signaling pathways that control cell growth, survival, and proliferation.

Cosmomycin C has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. researchgate.netnih.gov STAT3 is a transcription factor that is often constitutively activated in a wide range of human cancers, where it promotes tumor cell proliferation, survival, and angiogenesis. researchgate.net The inhibition of this aberrant STAT3 activity is a validated strategy for cancer therapy. nih.gov

In studies using MDA-MB-468 breast cancer cells, Cosmomycin C was shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue. researchgate.netnih.gov This phosphorylation is a critical step for the activation of STAT3, leading to its dimerization and translocation to the nucleus where it can regulate the expression of its target genes. researchgate.net By preventing this phosphorylation, Cosmomycin C effectively blocks the downstream signaling cascade initiated by STAT3. researchgate.netnih.gov

The inhibition of the STAT3 pathway by Cosmomycin C leads to the suppressed expression of several key downstream target proteins that are crucial for tumor cell survival and proliferation. researchgate.netnih.gov These include:

Cyclin D1: A key regulator of the cell cycle, promoting the transition from the G1 to the S phase. Its downregulation can lead to cell cycle arrest in the G0-G1 phase. researchgate.net

Bcl-xL and Mcl-1: Anti-apoptotic proteins that prevent the initiation of programmed cell death. Their suppression makes cancer cells more susceptible to apoptosis. researchgate.net

Survivin: A member of the inhibitor of apoptosis protein (IAP) family that also plays a role in cell division. Its inhibition can lead to both apoptosis and defects in mitosis. researchgate.net

VEGF (Vascular Endothelial Growth Factor): A potent signaling protein that promotes the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. researchgate.net

The downregulation of these proteins, as a consequence of STAT3 inhibition by Cosmomycin C, contributes to the observed accumulation of cells in the G0-G1 phase of the cell cycle and the induction of apoptosis, as evidenced by PARP cleavage and caspase-3 activation. researchgate.netnih.gov

Induction of Cellular Responses in Model Systems (e.g., differentiation in Friend Leukemia Cells)

In addition to its cytotoxic and signaling-modulatory effects, Cosmomycin B has been shown to induce cellular differentiation in certain cancer cell models. Specifically, Cosmomycin B can induce differentiation in Friend leukemia cells. tandfonline.commdpi.com This is a significant finding, as inducing cancer cells to differentiate into a more mature, non-proliferative state is considered a valuable therapeutic strategy. tandfonline.comtandfonline.com

In one study, it was observed that 1.25 µg/ml of Cosmomycin B induced approximately 15.4% of Friend leukemia F5-5 cells to biosynthesize hemoglobin, a marker of erythroid differentiation. tandfonline.com This differentiation-inducing activity was also observed for other cosmomycins, such as A, C, and D, with varying potencies. tandfonline.com Interestingly, other well-known anthracyclines like adriamycin and daunomycin did not show this differentiation-inducing effect in the same system, highlighting a specific property of the cosmomycin family. tandfonline.com The ability to induce differentiation suggests that the mechanism of action of Cosmomycin B may be more complex than just causing DNA damage and could involve the specific regulation of genes controlling cellular maturation. tandfonline.com

Generation of Reactive Oxygen Species (ROS) in Mechanistic Contexts

A pivotal aspect of the molecular action of Cosmomycin B and its analogs, characteristic of the broader anthracycline class, is their capacity to induce cellular oxidative stress through the generation of reactive oxygen species (ROS). nih.govfrontiersin.org ROS are highly reactive chemical species formed from diatomic oxygen (O₂), such as superoxide (B77818) (O₂•−), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). wikipedia.org The production of these species by cosmomycins is not a mere byproduct but a central feature of their mechanism, stemming directly from their chemical structure and metabolic activation within the cell. frontiersin.orgnih.gov

The primary mechanism for ROS production by anthracyclines is a futile metabolic process known as redox cycling. nih.gov This process is centered on the quinone moiety within the aglycone structure of Cosmomycin B.

Enzymatic Reduction and Redox Cycling: Inside the cell, the quinone group of Cosmomycin B can undergo a one-electron reduction to form a highly reactive semiquinone radical intermediate. frontiersin.orgresearchgate.net This reduction is predominantly catalyzed by flavoenzymes, most notably NADPH-cytochrome P450 reductase, which is located in the membrane of the endoplasmic reticulum. nih.govnih.govwikipedia.org Other reductases, such as those in the mitochondrial electron transport chain, can also facilitate this step. frontiersin.orgnih.gov

Once formed, the semiquinone radical has a very short lifespan. In the presence of molecular oxygen (O₂), it rapidly transfers its extra electron to O₂, regenerating the parent quinone structure of Cosmomycin B and creating a superoxide anion radical (O₂•−). frontiersin.orgnih.gov This reaction sequence, where the drug is cyclically reduced and then re-oxidized, can occur repeatedly, leading to the continuous and substantial production of superoxide anions as long as NADPH and oxygen are available. researchgate.net

Mitochondria as a Key Site of ROS Generation: Mitochondria are primary targets for anthracycline-induced ROS generation due to their high metabolic rate and the presence of the electron transport chain (ETC). frontiersin.orgmdpi.com Cardiomyocytes, which are exceptionally rich in mitochondria, are particularly susceptible. frontiersin.org Cosmomycin B can interact with components of the ETC, especially NADH dehydrogenase (Complex I), disrupting the normal flow of electrons. nih.gov This interference causes electrons to "leak" from the transport chain and directly reduce molecular oxygen, forming superoxide. frontiersin.orgfrontiersin.org

Furthermore, anthracyclines are known to chelate iron ions. nih.govfrontiersin.org The resulting Cosmomycin B-iron complex can itself participate in redox reactions, further catalyzing the production of ROS. nih.gov This complex is particularly significant in the generation of the highly damaging hydroxyl radical (•OH). The superoxide produced via redox cycling is often rapidly converted to hydrogen peroxide (H₂O₂) by the action of superoxide dismutase (SOD). frontiersin.org Subsequently, in the presence of the iron chelated by the anthracycline, H₂O₂ can undergo the Fenton reaction to produce hydroxyl radicals. frontiersin.org This cascade results in the formation of multiple types of ROS, leading to widespread oxidative damage to cellular macromolecules like DNA, lipids, and proteins. wikipedia.orgmdpi.com

The table below summarizes the key cellular components and processes involved in the generation of ROS by anthracyclines like Cosmomycin B.

| Component / Process | Role in ROS Generation | Cellular Location | Key ROS Produced |

| NADPH-Cytochrome P450 Reductase | Catalyzes the one-electron reduction of the anthracycline quinone to a semiquinone radical. nih.govnih.gov | Endoplasmic Reticulum | Superoxide (O₂•−) |

| Mitochondrial ETC (Complex I) | Site of electron leakage caused by anthracycline interference, leading to the reduction of O₂. frontiersin.orgfrontiersin.orgnih.gov | Inner Mitochondrial Membrane | Superoxide (O₂•−) |

| Redox Cycling | The futile cycle of reduction and re-oxidation of the quinone moiety that continuously generates superoxide. nih.govresearchgate.net | Cytoplasm, Mitochondria | Superoxide (O₂•−) |

| Iron (Fe²⁺/Fe³⁺) | Chelated by anthracyclines; catalyzes the Fenton reaction, converting H₂O₂ to the highly reactive hydroxyl radical. nih.govfrontiersin.org | Cytosol, Mitochondria | Hydroxyl Radical (•OH) |

| Superoxide Dismutase (SOD) | An antioxidant enzyme that converts superoxide into hydrogen peroxide. frontiersin.orgmdpi.com | Cytosol, Mitochondria | Hydrogen Peroxide (H₂O₂) |

Structure Activity Relationships and Novel Cosmomycin B Analogs

Elucidation of Structural Features Influencing Biological Activities of Cosmomycin B

The potency and mechanism of action of cosmomycin B are not dictated by a single molecular feature but rather by the interplay of its naphthacenedione backbone and the attached sugar chains.

The planar, aromatic naphthacenedione ring system is a hallmark of anthracyclines and is fundamental to their primary mechanism of antitumor activity. ontosight.ai This tetracyclic core, specifically a 7,8,9,10-tetrahydrotetracene-5,12-quinone structure, enables the molecule to intercalate between the base pairs of DNA. ontosight.airesearchgate.net This insertion into the DNA helix disrupts the normal processes of replication and transcription, which is a key factor in its cytotoxic effects against rapidly dividing cancer cells. ontosight.ai The aglycone of cosmomycin B is based on the γ-rhodomycinone structure.

The sugar components of cosmomycins and their attachment points are critical determinants of their biological profiles. tandfonline.com Cosmomycin B is characterized by a trisaccharide chain attached at the C-10 position of the aglycone, while the C-7 position is reduced. vulcanchem.comtandfonline.com This C-7 reduction distinguishes it from many other anthracyclines that are typically glycosylated at this site. vulcanchem.com

The presence and nature of these sugar chains, connected via glycosidic linkages, influence the molecule's solubility, stability, and interactions with biological targets like DNA and topoisomerase II. ontosight.ainumberanalytics.com For instance, the N,N-dimethylated aminosugar, a component of the sugar chain, is crucial for the molecule's interaction with DNA.

Studies comparing cosmomycins have revealed that compounds with two sugar chains, at both the C-7 and C-10 positions, exhibit more potent differentiation-inducing activity in Friend leukemia cells than those with only a single sugar chain at C-10. tandfonline.com Cosmomycins are notable for their complex glycosylation patterns, as the C-10 position is less commonly glycosylated in other anthracyclines. digitallibrary.co.innih.gov The specific enzymes, glycosyltransferases CosG and CosK, are responsible for attaching deoxysugars to both the C-7 and C-10 positions of the aglycone in cosmomycin biosynthesis. digitallibrary.co.in

Discovery and Characterization of Natural Cosmomycin B Analogs

Nature has provided a variety of cosmomycin analogs, each with slight structural modifications that contribute to a deeper understanding of structure-activity relationships.

Cosmomycins A, C, and D are closely related natural analogs of cosmomycin B. tandfonline.com

Cosmomycin A possesses a rhodinosyl-rhodinosyl-rhodosaminyl sugar chain at the C-10 position of γ-rhodomycinone. tandfonline.com

Cosmomycin C has the same sugar chain as cosmomycin B at C-10 (rhodinosyl-2-deoxy-L-fucosyl-rhodosaminyl) and an additional common rhodinosyl-2-deoxy-L-fucosyl-rhodosaminyl group at the C-7 position of β-rhodomycinone. tandfonline.commdpi.com

Cosmomycin D also has two trisaccharide chains, one at C-7 and one at C-10 of a β-rhodomycinone aglycone. researchgate.nettandfonline.com The sugar chains consist of a terminal L-rhodinose, a 2-deoxy-L-fucose, and an L-rhodosamine attached to the aglycone. researchgate.net

These analogs have been isolated from Streptomyces species and have demonstrated antibacterial and antitumor activities. tandfonline.commdpi.com The presence of two sugar chains in Cosmomycins C and D generally correlates with enhanced biological activity compared to the single-chain analogs, Cosmomycins A and B. tandfonline.com

Further structural diversity is found in deoxy- and desmethylated versions of cosmomycins. Through molecular networking and heterologous expression of the cosmomycin biosynthetic gene cluster, several new analogs have been identified. nih.gov These include:

Deoxy-cosmomycin C : Lacks a hydroxyl group compared to cosmomycin C. nih.gov

13-desmethyl-cosmomycin C : Missing a methyl group. nih.gov

Desmethyl, deoxy-cosmomycin C : Lacks both a methyl and a hydroxyl group. nih.gov

These derivatives arise from variations in the biosynthetic pathway, such as the activity of methyltransferases and oxygenases, highlighting the metabolic plasticity of the producing organisms. nih.govresearchgate.net

Synthetic and Semi-Synthetic Approaches to Novel Cosmomycin B Derivatives

The exploration of novel Cosmomycin B derivatives is not limited to natural discovery. Synthetic and semi-synthetic strategies are being employed to create new analogs with potentially enhanced therapeutic properties. mdpi.com By manipulating the glycosylation patterns and modifying the aglycone structure, researchers aim to develop derivatives with improved efficacy and reduced toxicity. This includes the chemical modification of naturally occurring cosmomycins to study the structure-activity relationship, particularly focusing on differentiation-inducing activity in cancer cells. tandfonline.com Such approaches allow for the systematic alteration of the molecule to probe the function of each component, guiding the design of the next generation of anthracycline-based therapies. mdpi.comfrontiersin.orgmdpi.com

Structure-Based Design and Lead Optimization Theoretical Frameworks

The development of novel and more effective antitumor agents is a cornerstone of medicinal chemistry. Natural products, such as the anthracycline Cosmomycin B, serve as valuable starting points or "lead compounds" for drug design and optimization. numberanalytics.com The process of refining a lead compound into a viable drug candidate is known as lead optimization, a multiparameter exercise that involves fine-tuning chemical structures to improve potency, selectivity, and pharmacokinetic properties. numberanalytics.comdalriadatx.com For Cosmomycin B and related anthracyclines, this process is heavily reliant on a deep understanding of their structure-activity relationships (SAR), which describe how specific structural features of a molecule relate to its biological activity. numberanalytics.comresearchgate.net Theoretical frameworks, particularly computational methods, provide the foundation for rational, structure-based design of new analogs, moving the field beyond serendipitous discovery to targeted molecular engineering.

Detailed research into the anthracycline class has established that their biological activity, primarily cytotoxicity against cancer cells, is linked to their ability to intercalate into DNA and inhibit topoisomerase II. vulcanchem.com The interactions between anthracyclines and DNA are dependent on both the DNA sequence and the specific structure of the anthracycline molecule. researchgate.net Key structural components of Cosmomycin B, including its tetracyclic aglycone core and the attached trisaccharide chain, are critical to this interaction. vulcanchem.comebi.ac.uk A notable feature of Cosmomycin B is its status as a C-7 reduced metabolite, which differentiates it from many other anthracyclines and significantly influences its biological profile. vulcanchem.comnih.gov While this C-7 reduction tends to decrease its antimicrobial potency, it maintains cytotoxic activity comparable to its C-7 glycosylated counterparts. vulcanchem.comresearchgate.net

These established SAR principles form the basis for several theoretical frameworks used to guide the design of novel Cosmomycin B analogs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR represents a computational and statistical framework for developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For anthracyclines, QSAR studies have been successfully employed to create models that predict antitumor potency, such as the half-maximal inhibitory concentration (IC50). researchgate.net These models are built by applying techniques like the genetic algorithm (GA) for feature selection and multiple linear regression (MLR) to establish a predictive relationship. researchgate.net The resulting models can quantitatively describe how specific structural or physicochemical properties contribute to the molecule's efficacy, allowing researchers to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted activity. researchgate.net

Molecular Modeling and Docking

Structure-based design heavily utilizes molecular modeling techniques, such as docking, to visualize and analyze the interactions between a ligand (e.g., a Cosmomycin B analog) and its biological target at an atomic level. frontiersin.orgmdpi.com For anthracyclines, the primary targets are DNA and the DNA-topoisomerase II complex. researchgate.netvulcanchem.com Docking simulations can predict the preferred binding mode of an analog, revealing key interactions like hydrogen bonds and hydrophobic contacts. mdpi.com This approach is invaluable for rationalizing observed SAR. For example, modeling studies on bis-anthracyclines—designed analogs where two monomeric units are linked together—have explained how the nature of the linker can position the molecule optimally within the DNA minor groove, leading to significantly enhanced binding affinity. researchgate.net Such insights allow for the rational design of linkers and other modifications to maximize target engagement.

Pharmacophore Modeling and Bioisosteric Replacement

The table below summarizes these theoretical frameworks and their application in designing anthracycline analogs.

| Theoretical Framework | Principle | Application to Cosmomycin B Analog Design |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models correlating chemical structure with biological activity. researchgate.net | Predicts the IC50 values of virtual analogs, enabling prioritization of synthetic targets. researchgate.net |

| Molecular Modeling and Docking | Simulates the interaction between a ligand and its target receptor to predict binding modes and affinity. mdpi.com | Elucidates how modifications to the aglycone or sugar chains of Cosmomycin B affect DNA intercalation and topoisomerase II inhibition. researchgate.netvulcanchem.com |

| Pharmacophore Modeling | Defines the essential 3D arrangement of features necessary for biological activity. | Guides the design of novel scaffolds that retain the key DNA-binding features of the anthracycline core. |

| Bioisosteric Replacement | Involves substituting functional groups with others that have similar properties to fine-tune the molecule. mdpi.com | Can be used to modify the sugar moieties or other parts of the Cosmomycin B structure to improve stability or target interactions. mdpi.com |

The application of these frameworks guides specific lead optimization strategies, such as modifying the glycosidic chains or designing dimeric molecules, to create novel Cosmomycin B analogs with potentially superior therapeutic profiles. nih.govresearchgate.net

Self Resistance Mechanisms in Cosmomycin B Producing Organisms

Overview of Self-Resistance Strategies in Anthracycline Producers

Anthracycline-producing bacteria, such as Streptomyces species, have evolved multifaceted defense systems to counteract the toxic effects of the compounds they synthesize. These self-resistance mechanisms are fundamental for the survival and proliferation of the producing strain during antibiotic biosynthesis uniroma1.itmdpi.comresearchgate.netresearchgate.netnih.gov. The strategies employed are diverse and can include the active export of the antibiotic from the cell, modification or protection of cellular targets, inactivation of the antibiotic through enzymatic processes, and the repair of cellular damage caused by the metabolite mdpi.comresearchgate.net. These resistance genes are often found integrated within the antibiotic's BGC, allowing for co-regulation with the biosynthetic genes, thereby ensuring that the producer cell is protected as the antibiotic is synthesized mdpi.comresearchgate.net. Studies on Cosmomycin D have identified specific genes and proteins responsible for these protective functions, which are understood to be applicable to Cosmomycin B due to their shared anthracycline nature and structural similarities nih.govvulcanchem.com.

Efflux Systems (e.g., ABC Transporters like CosI and CosJ)

One of the primary mechanisms for self-resistance in Cosmomycin B-producing organisms involves efflux systems, specifically those mediated by ATP-binding cassette (ABC) transporters. In the context of Cosmomycin D production, the genes cosI and cosJ have been identified as encoding such an efflux system researchgate.netnih.govvulcanchem.comresearchgate.netusp.br. These proteins are part of a large superfamily of transport proteins that facilitate the movement of various molecules across cellular membranes nih.govreactgroup.orgopenmicrobiologyjournal.com. The cosI gene, for instance, encodes a nucleotide-binding domain (NBD) and exhibits sequence homology to known anthracycline resistance proteins, such as DrrA from Streptomyces peucetius nih.gov. The function of these ABC transporters is to actively pump the toxic cosmomycin compounds out of the producer cell, thereby reducing intracellular concentrations and mitigating cellular damage researchgate.netnih.gov. Overexpression of these efflux systems has been shown to confer a robust resistance against the cytotoxic effects of cosmomycins researchgate.net.

DNA Repair Mechanisms (e.g., UvrA Class IIa proteins like CosU)

Another critical self-resistance strategy involves mechanisms that protect or repair the cellular machinery, particularly DNA, from the antibiotic's action. Cosmomycin B, like other anthracyclines, is known to interact with DNA mdpi.comnih.gov. The gene cosU has been implicated in a DNA repair pathway, encoding a protein that functions as a UvrA Class IIa homologue researchgate.netnih.govvulcanchem.comresearchgate.netusp.br. This protein is analogous to DrrC from S. peucetius, which is known to bind to DNA-intercalated anthracyclines and displace them, preventing nucleic acid damage nih.gov. While sharing similarity with the canonical UvrA protein involved in nucleotide excision repair (NER), the cosU-encoded protein is classified as a UvrA-like class IIa protein due to specific structural modifications, suggesting a specialized role in minimizing the interaction between cosmomycin and the producer's DNA nih.gov. By reducing the antibiotic's binding to DNA, this mechanism prevents interference with vital cellular processes like transcription and replication nih.gov. Enhanced expression of this UvrA-like protein contributes to the organism's effective resistance against toxic cosmomycins researchgate.net.

Detoxification of Reactive Oxygen Species (e.g., Mycothiol (B1677580) Peroxidase (MPx) like CosP)

The biosynthesis of anthracyclines can also lead to the generation of reactive oxygen species (ROS), which are damaging byproducts that can harm cellular components, including lipids and DNA nih.govfrontiersin.orgnih.govelifesciences.org. To combat this oxidative stress, Cosmomycin B-producing organisms employ detoxification mechanisms. The gene cosP encodes a novel mycothiol peroxidase (MPx) that plays a crucial role in neutralizing ROS, specifically hydrogen peroxide (H₂O₂) researchgate.netnih.govresearchgate.netusp.br. MPx belongs to the cysteine glutathione (B108866) peroxidase (CysGPx)-like enzyme family and utilizes a mechanism involving S-mycothiolation to catalyze the detoxification of H₂O₂, thereby controlling intracellular ROS levels nih.gov. Activity-based studies have confirmed the peroxidation activity of MPx during cosmomycin production researchgate.net. Overexpression of MPx has been demonstrated to provide an effective defense against the toxic effects of cosmomycins, highlighting the importance of ROS detoxification in producer organism survival researchgate.netnih.govelifesciences.org.

Compound and Gene Summary Table

Advanced Research Methodologies and Analytical Approaches in Cosmomycin B Studies

Genomic and Metagenomic Mining for Novel Cosmomycin BGCs

The search for novel Cosmomycin B variants and other related anthracyclines has been revolutionized by genomic and metagenomic mining. These approaches allow scientists to screen the genetic material of microorganisms to find Biosynthetic Gene Clusters (BGCs) responsible for producing these complex natural products.

Genomic Mining involves sequencing the entire genome of a known Cosmomycin-producing organism, such as a Streptomyces species, and using bioinformatic tools to identify the BGC. Web-based platforms like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are instrumental in this process. nih.gov They can predict the boundaries of the BGC and annotate the functions of individual genes based on homology to known biosynthetic genes. This targeted approach can reveal "silent" or cryptic BGCs that are not expressed under standard laboratory conditions, offering a potential source of new Cosmomycin analogs.

Metagenomic Mining expands this search to the vast number of microorganisms that cannot be readily cultured in the laboratory. nih.govresearchgate.net This culture-independent strategy involves extracting total DNA directly from an environmental sample (e.g., soil, marine sediment) and screening this "metagenome" for sequences homologous to known anthracycline BGCs. biorxiv.orginformaticsstudies.org This technique provides access to the immense biosynthetic potential of the uncultured microbial majority, significantly increasing the probability of discovering entirely new Cosmomycin-like scaffolds or novel glycosylation patterns. nih.gov By identifying and characterizing these novel BGCs, researchers can heterologously express them in a suitable host organism to produce and study the corresponding novel compounds.

Mass Spectrometry-Based Molecular Networking for Analog Discovery

Mass spectrometry (MS)-based molecular networking has emerged as a powerful, high-throughput strategy for the rapid dereplication and discovery of novel Cosmomycin B analogs from complex biological extracts. frontiersin.orgscienceopen.com This computational approach organizes tandem MS (MS/MS) data based on spectral similarity.

In a typical workflow, a crude extract from a Cosmomycin-producing strain is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting MS/MS spectra are then compared to each other and to spectra in public databases like the Global Natural Product Social Molecular Networking (GNPS) platform. frontiersin.org Molecules with similar core structures will produce similar fragmentation patterns, allowing them to be clustered together in a visual network.

Known compounds, such as Cosmomycin B, can be identified by matching their spectra to database entries. More importantly, novel analogs appear as new nodes clustered with the known compounds. nih.gov The mass difference between the known and unknown nodes can provide immediate clues about structural modifications, such as the addition or loss of a hydroxyl group, a methyl group, or a different sugar moiety. This method accelerates the identification of new derivatives, guiding the targeted isolation of promising new compounds for further characterization. springernature.com

High-Resolution NMR and Mass Spectrometry for Structural Elucidation

Once a novel Cosmomycin B analog is isolated, its precise chemical structure must be determined. This is accomplished primarily through a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) , often using techniques like Electrospray Ionization (ESI), provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. researchgate.netuow.edu.au Tandem MS (MS/MS) experiments, which involve fragmenting the molecule and analyzing the resulting pieces, are crucial for sequencing the sugar chains attached to the aglycone core. nih.gov For instance, in studies of Cosmomycin D, a closely related compound, collisionally-activated dissociation was used to probe the location of hydroxyl groups on both the aglycone and the sugar residues. uow.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive connectivity of the atoms within the molecule. A suite of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to piece together the complete structure. researchgate.net

¹H NMR identifies the different types of protons and their immediate electronic environment.

¹³C NMR identifies the carbon skeleton.

COSY (Correlation Spectroscopy) reveals proton-proton coupling, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments, such as linking the sugar moieties to the aglycone core.

Together, these techniques provide an unambiguous three-dimensional picture of the Cosmomycin B molecule and its analogs.

Gene Inactivation and Mutagenesis Techniques for Biosynthetic Pathway Elucidation

Understanding how Cosmomycin B is assembled by the producing organism is critical for efforts to engineer the pathway for novel compound generation. Gene inactivation and mutagenesis are the cornerstone techniques for elucidating the function of specific genes within the Cosmomycin BGC.

By systematically knocking out or inactivating individual genes in the BGC of the producing Streptomyces strain, researchers can observe the effect on the final product. If the production of Cosmomycin B is abolished and a biosynthetic intermediate accumulates, the function of the inactivated gene can be inferred. For example, inactivating a gene suspected to be a glycosyltransferase might result in the accumulation of the Cosmomycin B aglycone without its characteristic sugar chains.

These targeted genetic modifications are often achieved using methods like homologous recombination. In some cases, antibiotic-induced mutagenesis can be used to generate a library of random mutants, which can then be screened for altered production profiles. nih.gov Studies on the biosynthesis of related compounds have successfully used gene inactivation to identify the roles of specific methyltransferases and acetyltransferases. This approach not only confirms the proposed biosynthetic pathway but also provides a platform for combinatorial biosynthesis, where genes from different pathways can be combined to create hybrid molecules.

Computational Biology and Molecular Modeling for Protein Structure and Metabolic Flux Analysis

Computational biology and molecular modeling offer powerful in silico tools to complement experimental studies of Cosmomycin B. bayer.com These methods can be used to predict the three-dimensional structures of biosynthetic enzymes and to model how Cosmomycin B interacts with its biological targets.

Protein Structure Modeling: For enzymes within the Cosmomycin BGC whose structures have not been determined experimentally, homology modeling can be used. This involves predicting the 3D structure of a protein based on the known structure of a related protein. These models can provide insights into the enzyme's active site and help explain the stereochemistry of the reactions they catalyze. bayer.com This information is invaluable for rationally engineering enzymes to accept different substrates and produce novel Cosmomycin analogs.

In vitro and Cellular Assay Systems for Mechanistic Investigations

To understand the biological activity of Cosmomycin B, a variety of in vitro and cellular assays are employed. These systems are essential for determining the compound's mechanism of action and assessing its potential as a therapeutic agent.

In Vitro Assays:

Enzyme Assays: Given that many anthracyclines target DNA topoisomerases, in vitro assays using purified topoisomerase II are used to measure the inhibitory activity of Cosmomycin B.

DNA Binding Assays: Techniques such as electrophoretic mobility shift assays (EMSA) and ESI-MS have been used to study the ability of related compounds like Cosmomycin D to intercalate with double-stranded DNA. nih.gov These assays can determine the binding affinity and sequence specificity of the drug-DNA interaction.

Minimum Inhibitory Concentration (MIC) Assays: To assess antibacterial or cytotoxic activity, MIC assays are performed. nih.gov These assays determine the lowest concentration of Cosmomycin B that inhibits the visible growth of a particular microbial strain or cancer cell line. nih.gov

Cellular Assays:

Cell Cycle Analysis: Flow cytometry is used to analyze the effect of Cosmomycin B on the cell cycle of cancer cells. Anthracyclines often cause cell cycle arrest at specific checkpoints (e.g., G2/M phase), which can be quantified with this technique.

Apoptosis Assays: Assays that measure markers of programmed cell death (apoptosis), such as caspase activation or DNA fragmentation, are used to confirm that Cosmomycin B induces cell death in cancer cells through this pathway.

Reporter Gene Assays: Genetically engineered cell lines containing a reporter gene (e.g., luciferase) under the control of a specific signaling pathway can be used to investigate how Cosmomycin B affects cellular signaling. probiocdmo.com

These assays provide crucial data on the biochemical and cellular effects of Cosmomycin B, guiding its development as a potential therapeutic agent.

Table of Mentioned Compounds

| Compound Name |

|---|

| Cosmomycin B |

| Cosmomycin D |

Future Research Directions and Unexplored Avenues for Cosmomycin B

Elucidation of Remaining Uncharacterized Biosynthetic Genes and Enzymes

The biosynthesis of Cosmomycin B involves a complex polyketide synthase (PKS) pathway, with the complete biosynthetic gene cluster (BGC) having been captured and expressed using advanced techniques like transformation-associated recombination (TAR) vulcanchem.comresearchgate.net. Despite these advancements, the precise functions of all genes and the enzymes they encode within the Cosmomycin BGC are not fully elucidated acs.org. Future research should focus on systematically characterizing the remaining unannotated genes. This includes identifying enzymes responsible for specific tailoring steps, such as glycosylation, oxidation, or reduction reactions, that contribute to the unique structure of Cosmomycin B. Understanding the roles of these uncharacterized enzymes is crucial for deciphering the entire biosynthetic pathway and for enabling targeted engineering of the cluster nih.govresearchgate.net.

A data table summarizing the known and uncharacterized components of the Cosmomycin B biosynthetic pathway would be beneficial for guiding future research efforts.

| Gene/Enzyme Category | Known Function/Identity | Uncharacterized/Putative Function | References |

| Polyketide Synthase (PKS) | Core backbone synthesis | Partially characterized | vulcanchem.comresearchgate.net |

| Glycosyltransferases (GTs) | CosG, CosK involved in glycosylation | Specific roles of other GTs; flexibility of CosK | nih.govresearchgate.netescholarship.org |

| Deoxysugar Biosynthesis Enzymes | CosL (epimerase), CosM (ketoreductase) | Other enzymes in the deoxysugar pathway | nih.gov |

| Tailoring Enzymes | CytA (C-7 reduction) | Other oxidoreductases, methyltransferases, etc. | nih.gov |

| Resistance Genes | ABC transporters (CosI, CosJ), MPx (CosP, CosU) | Full mechanism of resistance | asm.org |

| Regulatory Genes | Not extensively characterized | Identification and functional analysis of regulatory elements | biorxiv.orgjmicrobiol.or.krmdpi.com |

Comprehensive Understanding of Post-Translational Modifications in Cosmomycin B Biosynthesis

While glycosylation is a key feature of Cosmomycin B, with trisaccharide chains attached at C-7 and C-10 positions, the full spectrum of post-translational modifications (PTMs) and the enzymes responsible for them remains an area requiring deeper investigation nih.govresearchgate.netthermofisher.com. Research has identified specific glycosyltransferases like CosG and CosK that are critical for attaching deoxysugar moieties, and variations in these steps can lead to different Cosmomycin analogs nih.govescholarship.org. However, a comprehensive understanding of the timing, order, and enzymatic machinery governing these glycosylation events, as well as the potential for other PTMs (e.g., methylation, hydroxylation at other positions), is still needed. Future studies should aim to identify all enzymes involved in these modifications and elucidate their precise roles and substrate specificities. This knowledge is vital for understanding the structural diversity within the Cosmomycin family and for designing novel derivatives with altered biological activities nih.govresearchgate.net.

Exploration of Cryptic or Silent Cosmomycin BGCs for Novel Analogs

The advent of genome sequencing and bioinformatics tools has revealed that many bacteria, including Streptomyces, harbor a vast number of "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions mdpi.comresearchgate.netillinois.eduunivie.ac.atjmicrobiol.or.krsemanticscholar.org. These uncharacterized BGCs represent a significant untapped reservoir for discovering novel natural products with unique chemical structures and bioactivities. Future research should actively explore the genomes of Cosmomycin-producing strains and related actinobacteria for the presence of cryptic BGCs that might encode novel Cosmomycin analogs or related anthracyclines. Employing strategies such as heterologous expression in surrogate hosts, activation of regulatory genes, or modifying culture conditions can help to "awaken" these silent pathways, leading to the discovery of new compounds researchgate.netillinois.edusemanticscholar.org. Genome mining tools like antiSMASH and BiG-SCAPE are instrumental in identifying and classifying these BGCs jmicrobiol.or.kractinobase.org.

Advanced Mechanistic Studies on Specificity of DNA-Drug-Topoisomerase II Interactions

Cosmomycin B, like other anthracyclines, exerts its cytotoxic effects by intercalating into DNA and inhibiting DNA topoisomerase II, thereby disrupting DNA replication and transcription vulcanchem.comnih.govnih.govfrontiersin.org. While this general mechanism is established, detailed mechanistic studies focusing on the specificity of Cosmomycin B's interaction with DNA sequences and its precise mode of binding to Topoisomerase II are still warranted. Advanced techniques such as cryo-electron microscopy, X-ray crystallography, and sophisticated biophysical assays could provide high-resolution structural insights into the DNA-Cosmomycin B-Topoisomerase II complex. Understanding these specific interactions at a molecular level is crucial for elucidating structure-activity relationships (SAR) and for designing more potent and selective analogs with improved therapeutic indices researchgate.net. Further research into how variations in the glycosylation pattern or aglycone structure influence these interactions is also a key future direction.

Development of High-Throughput Screening Platforms for Cosmomycin B Modulators

To accelerate the discovery of novel Cosmomycin B derivatives or modulators that enhance its production or activity, the development of robust high-throughput screening (HTS) platforms is essential. Current research may rely on traditional bioassays, but future efforts should focus on creating more efficient and automated screening systems. This could involve developing cell-based assays that monitor specific cellular responses mediated by Cosmomycin B, such as DNA damage induction or cell cycle arrest. Additionally, biochemical assays targeting key enzymes in the biosynthetic pathway or the DNA-Topoisomerase II complex could be employed. Screening libraries of natural products or synthetic compounds for their ability to modulate Cosmomycin B production or efficacy would be a valuable approach nih.gov. Such platforms would enable rapid testing of a large number of compounds, facilitating the identification of lead candidates for further development.

Biotechnological Applications and Synthetic Biology for Enhanced Production and Diversification

The biotechnological production of Cosmomycin B and its analogs holds significant promise. Current research has demonstrated the successful capture and heterologous expression of the Cosmomycin BGC, paving the way for its production in more amenable hosts researchgate.netsemanticscholar.orgnih.gov. Future research should focus on optimizing these heterologous expression systems to improve yield and purity. Synthetic biology approaches, including pathway engineering, promoter optimization, and the use of genome-minimized hosts, can be employed to enhance the production titers of Cosmomycin B frontiersin.orgnih.govoup.com.

Furthermore, synthetic biology offers powerful tools for the diversification of Cosmomycin B. By manipulating the identified glycosyltransferases (e.g., CosK) or other tailoring enzymes, researchers can generate novel analogs with altered glycosylation patterns or structural modifications nih.govresearchgate.netescholarship.org. This "combinatorial biosynthesis" approach allows for the exploration of a vast chemical space, potentially leading to compounds with superior pharmacological properties, such as increased potency, reduced toxicity, or altered spectrum of activity. The ability to engineer the BGC for the production of specific derivatives represents a key future direction for unlocking the full therapeutic potential of the Cosmomycin scaffold nih.govresearchgate.net.

Q & A

Q. How should researchers disclose incomplete or conflicting data in Cosmomycin B studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.